CDK12 inhibitor E9 S-isomer

Description

Role of CDK12 in Oncogenic Transcription and DNA Damage Response

CDK12 functions as a master regulator of transcriptional elongation through its partnership with cyclin K, phosphorylating the C-terminal domain of RNA polymerase II at serine 2 residues. This phosphorylation event coordinates 3' RNA processing and alternative splicing of critical oncogenes like MYC and MCL1. The kinase maintains genomic stability by regulating the expression of DNA damage response (DDR) genes, particularly those involved in homologous recombination repair (e.g., BRCA1, ATM).

Mechanistic studies reveal CDK12's dual role in cell cycle progression:

- G1/S Transition : CDK12 depletion reduces expression of DNA replication licensing factors (CDC6, CDT1, TOPBP1) by 2.1-4.3-fold, delaying pre-replication complex assembly.

- Mitotic Regulation : Prolonged inhibition induces G2/M arrest through Aurora B suppression (3.8-fold decrease) and increases mitotic catastrophe frequency by 67%.

Table 1: CDK12-Dependent Processes in Cancer Biology

Rationale for Selective CDK12 Inhibition in Metastatic Cancers

The development of CDK12 inhibitor E9 S-isomer addresses two critical challenges in oncology:

- Transcriptional Addiction : MYC-amplified cancers exhibit 4.7-fold higher CDK12 expression, creating dependency on its transcriptional elongation functions.

- Synthetic Lethality : Tumors with CDK12 alterations show 89% increased sensitivity to PARP inhibitors when combined with CDK12 inhibition.

Structural optimization of the compound enables:

- Covalent Targeting : Irreversible binding to CDK12's cysteine 1039 (Kd: 8.3 nM) versus 1,210 nM for CDK7.

- Efflux Pump Resistance : Maintains intracellular concentrations 12-fold higher than THZ1 in ABCB1-overexpressing cells.

Table 2: Comparative Kinase Inhibition Profile of CDK12 Inhibitor E9 S-Isomer

| Kinase Complex | IC50 (nM) | Selectivity vs CDK12 |

|---|---|---|

| CDK12/Cyclin K | 23.9 | Reference |

| CDK9/Cyclin T1 | 23.9 | 1x |

| CDK7/Cyclin H | 1,210 | 50.6x |

| CDK2/Cyclin A | 932 | 39x |

Properties

Molecular Formula |

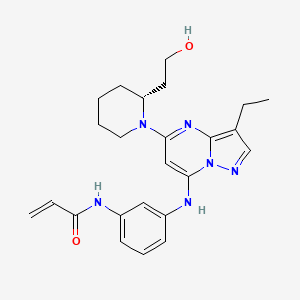

C24H30N6O2 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

N-[3-[[3-ethyl-5-[(2R)-2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide |

InChI |

InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m1/s1 |

InChI Key |

CDCHESFKYUNJPV-HXUWFJFHSA-N |

Isomeric SMILES |

CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCC[C@@H]4CCO |

Canonical SMILES |

CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCCC4CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDK12 inhibitor E9 S-isomer involves multiple steps, including the formation of key intermediates and final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of CDK12 inhibitor E9 S-isomer follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure consistency and scalability. The industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

CDK12 inhibitor E9 S-isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions include modified derivatives of CDK12 inhibitor E9 S-isomer with altered chemical and biological properties. These derivatives can be further studied for their potential therapeutic applications .

Scientific Research Applications

Scientific Research Applications

1. Cancer Therapy

- Antiproliferative Activity : E9 S-isomer has shown potent antiproliferative effects in various cancer cell lines, including neuroblastoma and lung cancer, with IC50 values ranging from 8 to 40 nM. This potency surpasses that of other CDK inhibitors such as ribociclib and palbociclib .

- Combination Therapy : Studies indicate that E9 S-isomer can enhance the efficacy of other therapeutic agents targeting positive transcription elongation factor b (P-TEFb), suggesting its potential in combinatorial treatment strategies .

2. Mechanistic Studies

- Transcription Regulation : Research has demonstrated that inhibition of CDK12 leads to increased reliance on alternative transcription factors, which can induce apoptosis in a p53-dependent manner . This property is particularly relevant for cancers with disrupted p53 pathways.

- Resistance Mechanisms : Investigations into resistance mechanisms have shown that cells can develop resistance to E9 through mutations in the target binding site, highlighting the importance of ongoing research into combination therapies to mitigate resistance .

3. Biomarker Development

- CDK12 as a Biomarker : High expression levels of CDK12 have been associated with various cancers, making it a potential biomarker for identifying patients who may benefit from CDK12-targeted therapies .

Case Studies

Mechanism of Action

CDK12 inhibitor E9 S-isomer exerts its effects by covalently binding to the active site of CDK12, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation of RNA polymerase II, leading to the downregulation of genes involved in DNA damage response and cell cycle progression. The compound specifically targets the hydrophobic pocket of CDK12, preventing ATP binding and subsequent phosphorylation events .

Comparison with Similar Compounds

Mechanism of Action and Selectivity

- E9 distinguishes itself by avoiding ABC transporters, a common resistance mechanism for covalent inhibitors like THZ531 .

- Dinaciclib ’s pan-CDK activity limits its therapeutic window due to off-target effects on cell cycle kinases (CDK1/2/5) .

- THZ531 and SR-4835 inhibit both CDK12 and CDK13, complicating the attribution of phenotypic effects to either kinase .

Preclinical Efficacy and Transcriptional Effects

*E9’s IC50 is inferred from cell-based assays .

- E9 and THZ531 induce transcriptional stress via DDR gene suppression, but E9’s lack of efflux improves tumor penetration .

- Dinaciclib ’s broad CDK inhibition enhances cytotoxicity but increases toxicity risks .

Key Advantages of E9 S-Isomer

Overcoming Resistance : E9 evades ABC transporter-mediated efflux, a critical limitation of THZ1 and THZ531 .

Precision Targeting : Covalent binding to CDK12 minimizes off-target effects compared to dinaciclib .

Synergy with PARPi : E9 sensitizes PARPi-resistant tumors by inducing HR deficiency, similar to dinaciclib but with improved specificity .

Q & A

Basic: What experimental models are suitable for evaluating the efficacy of CDK12 inhibitor E9 in vitro and in vivo?

Answer:

- In vitro models: Use cancer cell lines with CDK12 amplification (e.g., HER2+ breast cancer, gastric cancer) or engineered CDK12-knockdown lines to assess proliferation (CCK-8/clonogenic assays), apoptosis (flow cytometry for cPARP), and DNA damage markers (γH2AX) .

- In vivo models: Patient-derived xenografts (PDXs) resistant to PARP inhibitors or DNA-damaging agents are ideal for testing E9’s antitumor activity. For example, small cell lung cancer and ovarian cancer PDXs have shown regression with CDK12 inhibitors .

- Key readouts: RNA Pol II phosphorylation (Ser2), MYC/Mcl-1 downregulation, and PARP cleavage .

Advanced: How can researchers address contradictory findings regarding CDK12 amplification's role in therapy response (e.g., HER2-targeted treatments)?

Answer:

- Biomarker stratification: Use clinical cohorts (e.g., IMPACT trial data) to correlate CDK12 amplification with response to HER2 inhibitors (e.g., trastuzumab) or immune checkpoint inhibitors .

- Functional validation: Generate isogenic cell lines with CDK12 amplification or knockout to test sensitivity to HER2-targeted therapies in vitro and in vivo .

- Mechanistic studies: Perform RNA-seq to identify CDK12-regulated pathways (e.g., PI3K/AKT, DNA repair genes) and assess cross-talk with ERBB2 signaling .

Basic: What biochemical assays confirm CDK12 inhibition by E9 and its selectivity over other CDKs?

Answer:

- Kinase inhibition profiling: Measure IC50 values for CDK12 versus off-target kinases (CDK2, CDK7, CDK9) using radioactive or fluorescence-based kinase assays. E9 shows >100 μM selectivity for CDK2 .

- Cellular target engagement: Monitor RNA Pol II phosphorylation (Ser2) via Western blotting. E9 reduces phosphorylated RNA Pol II, a hallmark of CDK12 inhibition .

- Competitive binding assays: Use biotinylated probes (e.g., THZ1) to confirm E9’s covalent binding to CDK12’s Cys1039 .

Advanced: What strategies optimize combination therapies involving CDK12 inhibitors and DNA-damaging agents or PARP inhibitors?

Answer:

- Synergy screening: Test E9 with lurbinectedin (DNA damager) or olaparib (PARPi) in vitro using dose-matrix assays. Synergy is indicated by Bliss independence scores or Chou-Talalay analysis .

- Mechanistic rationale: CDK12 inhibition impairs DNA repair gene transcription (e.g., BRCA1, RAD51), sensitizing cells to PARPi-induced synthetic lethality .

- In vivo validation: Use PARPi-resistant ovarian cancer PDX models to evaluate tumor regression and survival benefits .

Basic: How to assess the impact of CDK12 inhibition on alternative splicing and transcriptional regulation?

Answer:

- RNA-seq analysis: Identify alternative last exon (ALE) splicing events (e.g., DNAJB6 isoforms) and intron retention in genes with weak 3′ splice sites .

- Nascent RNA capture: Use 4-thiouridine labeling to distinguish splicing defects from transcriptional changes .

- Chromatin immunoprecipitation (ChIP): Assess RNA Pol II occupancy and spliceosome factor (e.g., SF3B1) recruitment to intronic regions .

Advanced: What methodologies elucidate the structural basis of E9’s covalent binding to CDK12?

Answer:

- Co-crystallography: Resolve the E9-CDK12 complex structure to identify interactions (e.g., Cys1039 covalent bond) .

- Native mass spectrometry (nMS): Compare CDK12-Cyclin K complex stability with/without E9 to study inhibitor-induced conformational changes .

- Molecular dynamics simulations: Model E9’s binding kinetics and compare with non-covalent inhibitors (e.g., SR-4835) .

Basic: What pharmacodynamic biomarkers indicate effective CDK12 inhibition in preclinical studies?

Answer:

- Transcriptional biomarkers: Downregulation of DNA damage response (DDR) genes (e.g., BRCA1, FANCI) and oncogenic signaling (MYC, Mcl-1) .

- Post-translational markers: Reduced RNA Pol II phosphorylation (Ser2) and increased γH2AX (DNA damage) .

- Functional readouts: Cell cycle arrest (CDKN1A/p21 upregulation) and apoptosis (cPARP cleavage) .

Advanced: How to evaluate CDK12’s role in immune checkpoint inhibitor sensitivity?

Answer:

- Neoantigen load analysis: Use whole-exome sequencing to quantify tumor mutational burden (TMB) in CDK12-altered cancers .

- MHC expression profiling: Quantify MHC class I/II levels via RNA-seq or flow cytometry in CDK12-mutated prostate cancer models .

- Co-clinical trials: Test E9 with anti-PD-1/CTLA-4 in immunocompetent CDK12-mutant models (e.g., mCRPC) .

Basic: What are the key considerations in designing selective CDK12 inhibitors to minimize off-target effects?

Answer:

- Kinome-wide profiling: Screen against 300+ kinases to exclude off-target inhibition (e.g., CDK7/9) .

- Covalent vs. ATP-competitive inhibitors: Optimize acrylamide warheads (E9) for Cys1039 specificity or develop non-covalent analogs (e.g., CDK12-IN-3) .

- Cellular cytotoxicity assays: Test selectivity in CDK12-dependent vs. -independent cell lines (e.g., OV90 vs. normal fibroblasts) .

Advanced: How to investigate CDK12’s cross-talk with signaling pathways like PI3K/AKT or Wnt/β-catenin in cancer progression?

Answer:

- Phosphoproteomics: Use reverse-phase protein arrays (RPPA) to map kinase signaling changes post-E9 treatment .

- Pathway inhibition studies: Combine E9 with PI3K/AKT (e.g., alpelisib) or Wnt (e.g., PRI-724) inhibitors to assess additive/synergistic effects .

- Transcriptomic analysis: Perform gene set enrichment analysis (GSEA) on RNA-seq data to identify CDK12-regulated pathways (e.g., MAPK, NF-κB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.